2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile
CAS No.: 1807176-08-4
Cat. No.: VC6902637
Molecular Formula: C8H4F4N2
Molecular Weight: 204.128
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807176-08-4 |
|---|---|
| Molecular Formula | C8H4F4N2 |
| Molecular Weight | 204.128 |
| IUPAC Name | 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2 |
| Standard InChI Key | CBOIQUHGIYWOAB-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the benzonitrile family, characterized by a benzene ring substituted with a nitrile group (-CN). Its molecular formula is C₈H₄F₄N₂, with a molecular weight of 204.128 g/mol. The IUPAC name, 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile, reflects the positions of its functional groups:
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Amino group (-NH₂) at position 2.
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Fluoro group (-F) at position 6.
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Trifluoromethyl group (-CF₃) at position 4.
This substitution pattern creates a sterically and electronically unique framework, influencing reactivity and intermolecular interactions.
Synthetic Methodologies
Multi-Step Organic Synthesis
Although no direct synthesis protocol for 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile is documented, analogous routes for isomers suggest feasible strategies:
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Bromination and Cyanation:
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Step 1: Bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin in glacial acetic acid/sulfuric acid yields 4-bromo-2-fluoro-6-(trifluoromethyl)benzene .
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Step 2: Cyanation via Ullmann-type coupling with cuprous cyanide (CuCN) in quinoline introduces the nitrile group .
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Step 3: Aminolysis using liquid ammonia replaces bromine with an amino group .
Modifying starting materials to 2-fluoro-4-(trifluoromethyl)aniline could adapt this pathway for the target compound.
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Direct Fluorination:
Electrophilic fluorination of pre-functionalized benzonitriles using Selectfluor® or Xenon difluoride (XeF₂) offers an alternative route, though regioselectivity challenges persist.
Optimization Challenges
Key hurdles include:
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Regiochemical Control: Ensuring precise positioning of -F and -CF₃ groups requires directing groups or protective strategies.
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Yield Enhancement: Reported yields for analogues range from 73–75%, contingent on reaction conditions .
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Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >99% purity .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The -CF₃ group enhances thermal resilience, with decomposition temperatures exceeding 250°C.
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Hydrolytic Sensitivity: The nitrile group resists hydrolysis under acidic conditions but undergoes slow conversion to amides in basic media.
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Photostability: Fluorine substitution reduces UV-induced degradation, making the compound suitable for light-exposed applications.
Solubility and Partitioning
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Lipophilicity: LogP values (calculated) approximate 2.8, indicating moderate membrane permeability.
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO, 50 mg/mL).
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Huprine Derivatives: Fluorinated acetylcholinesterase inhibitors for Alzheimer’s disease .
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Antitubercular Agents: Analogous to 6-FABA, which synergizes with host immunity against Mtb .
Agrochemical Development
Fluorinated nitriles are explored as herbicides and fungicides due to their resistance to metabolic degradation.
Comparative Analysis with Structural Analogues
| Parameter | 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile | 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile | 2-Amino-6-(trifluoromethyl)benzonitrile |
|---|---|---|---|
| CAS No. | 1807176-08-4 | 15457195 | 58458-11-0 |
| Molecular Formula | C₈H₄F₄N₂ | C₈H₄F₄N₂ | C₈H₅F₃N₂ |
| Substitution Pattern | 2-NH₂, 4-CF₃, 6-F | 2-NH₂, 3-F, 6-CF₃ | 2-NH₂, 6-CF₃ |
| LogP (Calc.) | 2.8 | 3.1 | 2.5 |
| Bioactivity | Antimicrobial (Predicted) | Enzyme Inhibition (Observed) | Cytochrome P450 Modulation |
Future Directions and Research Gaps
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